Dalazatide: A Technical Guide to Kv1.3 Channel Inhibition for Autoimmune Disease Research
Dalazatide: A Technical Guide to Kv1.3 Channel Inhibition for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 has emerged as a compelling therapeutic target for a range of autoimmune diseases.[1][2] Expressed predominantly on effector memory T-cells (TEM), which are key drivers of autoimmune pathology, the Kv1.3 channel plays a critical role in T-cell activation and proliferation.[2][3] By regulating the membrane potential, Kv1.3 facilitates the sustained calcium influx necessary for T-cell activation, cytokine production, and immune response.[1][4][5] In several autoimmune conditions, including psoriasis, rheumatoid arthritis, and multiple sclerosis, TEM cells exhibit a significant upregulation of Kv1.3 channels, making them particularly susceptible to Kv1.3 blockade.[1][6]
Dalazatide (formerly ShK-186) is a potent and selective peptide inhibitor of the Kv1.3 channel.[7][8] Derived from the sea anemone Stichodactyla helianthus, this first-in-class drug candidate has demonstrated the ability to selectively target pathogenic TEM cells while sparing other immune cell populations, thereby offering a targeted immunomodulatory approach with a potentially favorable safety profile.[9][10] This technical guide provides an in-depth overview of Dalazatide's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action
Dalazatide exerts its immunomodulatory effects by physically occluding the pore of the Kv1.3 channel.[11][12] This blockade inhibits the outward flow of potassium ions, which is essential for maintaining the negative membrane potential required for sustained calcium entry through calcium release-activated calcium (CRAC) channels upon T-cell receptor (TCR) stimulation.[1][6] The resulting disruption of calcium signaling curtails the activation of downstream pathways, leading to reduced T-cell proliferation and a decrease in the production of pro-inflammatory cytokines.[13][14][15]
A key feature of Dalazatide is its selectivity for TEM cells. These cells are characterized by a high expression of Kv1.3 channels (Kv1.3high) and a low expression of the calcium-activated potassium channel KCa3.1 (KCa3.1low).[2] In contrast, naïve and central memory T-cells primarily rely on the KCa3.1 channel for their activation and are therefore less sensitive to Kv1.3 inhibition.[2][15] This differential dependency allows Dalazatide to selectively suppress the activity of the T-cell subset most implicated in autoimmune pathology.[9][15]
Quantitative Data
The following tables summarize the key quantitative data regarding Dalazatide's potency and its effects on T-cell function.
Table 1: Binding Affinity and IC50 of Dalazatide for Kv1.3
| Parameter | Value | Cell Type | Reference |
| Kd | 65 ± 5 pM | Ova-specific GFP+ effector memory T (TEM) cells | [8] |
| IC50 | 180 ± 37 pM | T-cell proliferation | [8] |
| IC50 (50 ms pulse) | 4.9 ± 1 pM | CHO cells expressing Kv1.3 | [16] |
| IC50 (1000 ms pulse) | 34.6 ± 1 pM | CHO cells expressing Kv1.3 | [16] |
Table 2: Effect of Dalazatide on Cytokine Production in TEM Cells
| Cytokine | Inhibition Range | Cell Source | Concentration Range | Reference |
| TNF-α | 33-43% | Pediatric Systemic Lupus Erythematosus (SLE) patients | 10 pM - 1 nM | [13] |
| IFN-γ | 33-55% | Pediatric Systemic Lupus Erythematosus (SLE) patients | 10 pM - 1 nM | [13] |
| IL-17 | 28-53% | Pediatric Systemic Lupus Erythematosus (SLE) patients | 10 pM - 1 nM | [13] |
| IFN-γ | Dose-dependent | Systemic Lupus Erythematosus (SLE) patients | Not specified | [14] |
| IL-17 | Dose-dependent | Systemic Lupus Erythematosus (SLE) patients | Not specified | [14] |
| TNF-α | Dose-dependent | Systemic Lupus Erythematosus (SLE) patients | Not specified | [14] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Kv1.3 Currents
This protocol is adapted from methodologies described for recording potassium outward currents in human T-lymphocytes.[2][11]
Materials:
-
Borosilicate glass capillaries
-
Micropipette puller
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Cell culture of human T-lymphocytes
-
External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES; pH 7.2 with KOH.
-
Dalazatide stock solution
Procedure:
-
Prepare T-lymphocytes for recording by placing them in a recording chamber on the microscope stage and perfusing with the external solution.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single T-cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane through gentle suction.
-
Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit Kv1.3 currents, apply depolarizing voltage steps from the holding potential to various test potentials (e.g., -60 mV to +60 mV in 20 mV increments) for 200-500 ms.
-
Record the resulting outward potassium currents.
-
To test the effect of Dalazatide, perfuse the recording chamber with the external solution containing the desired concentration of the inhibitor and repeat the voltage-step protocol.
-
Analyze the current traces to determine the extent of current inhibition.
T-Cell Proliferation Assay using CFSE
This protocol is based on standard methods for tracking T-cell proliferation.[7][13]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE) staining solution
-
Complete RPMI-1640 medium
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))
-
Dalazatide
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.
-
Add CFSE staining solution to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.
-
Add Dalazatide at various concentrations to the appropriate wells.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA. Include an unstimulated control.
-
Incubate the cells for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferation.
Intracellular Cytokine Staining and Flow Cytometry
This protocol outlines the general steps for measuring cytokine production in T-cells.[10][14]
Materials:
-
PBMCs or isolated T-cells
-
T-cell activation stimuli
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Dalazatide
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-17)
-
Flow cytometer
Procedure:
-
Stimulate T-cells in the presence of various concentrations of Dalazatide for a defined period (e.g., 6-24 hours).
-
For the last 4-6 hours of stimulation, add a protein transport inhibitor to the cell culture to cause intracellular accumulation of cytokines.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (e.g., CD4, CD8) if desired.
-
Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and then permeabilize them with a permeabilization buffer (e.g., containing saponin or Triton X-100).
-
Add the fluorochrome-conjugated anti-cytokine antibodies and incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in staining buffer and analyze by flow cytometry to quantify the percentage of cytokine-producing cells.
Visualizations
Figure 1: Dalazatide's Inhibition of the Kv1.3 Signaling Pathway in T-cells.
Figure 2: Experimental Workflow for T-Cell Proliferation Assay.
Conclusion
Dalazatide represents a promising, targeted therapeutic for a variety of T-cell mediated autoimmune diseases. Its high potency and selectivity for the Kv1.3 channel on pathogenic effector memory T-cells offer a mechanism to dampen autoimmune responses without inducing broad immunosuppression.[9][15] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of Dalazatide and the broader field of Kv1.3 channel inhibition. Further clinical investigation is warranted to fully elucidate the efficacy and safety of Dalazatide in various autoimmune indications.[7][17]
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 4. med.virginia.edu [med.virginia.edu]
- 5. lerner.ccf.org [lerner.ccf.org]
- 6. Experimental autoimmune encephalomyelitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. [PDF] Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular Cytokine Staining Protocol [anilocus.com]
- 11. Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive delayed-type hypersensitivity model in the rat for assessing in vivo cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mucosalimmunology.ch [mucosalimmunology.ch]
- 14. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
